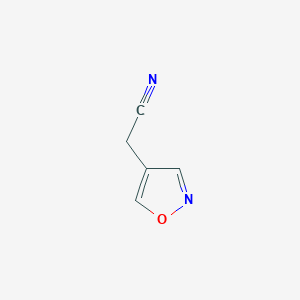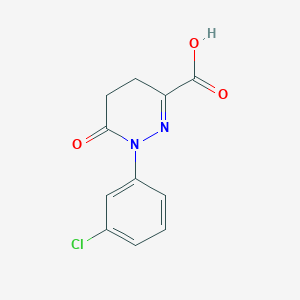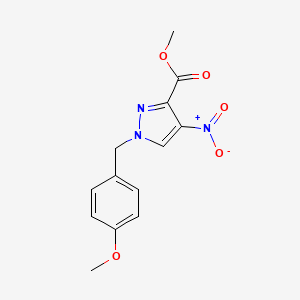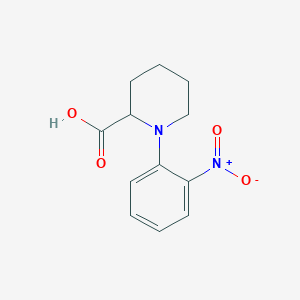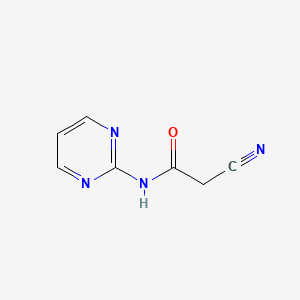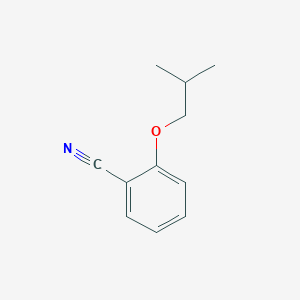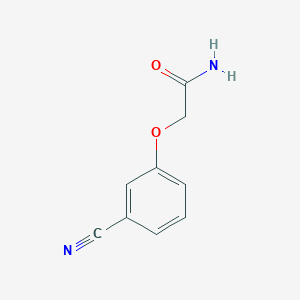
2-(3-Cyanophenoxy)acetamide
Übersicht
Beschreibung
“2-(3-Cyanophenoxy)acetamide” is an organic compound with the empirical formula C9H8N2O2 . It has a molecular weight of 176.17 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “2-(3-Cyanophenoxy)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “2-(3-Cyanophenoxy)acetamide” is represented by the SMILES stringN#CC1=CC=CC(OCC(N)=O)=C1 . This compound is a derivative of cyanoacetamide, which is a class of organic compounds known as carboximidic acids . Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, a derivative similar to 2-(3-Cyanophenoxy)acetamide, is utilized in the chemoselective monoacetylation of the amino group of 2-aminophenol, which is a step in the natural synthesis of antimalarial drugs. This process uses Novozym 435 as a catalyst and involves various acyl donors, demonstrating the compound's potential in drug synthesis and chemical reactions (Magadum & Yadav, 2018).
Heterocyclic Synthesis : 2-cyano-N-(2-hydroxyethyl) acetamide, closely related to 2-(3-Cyanophenoxy)acetamide, serves as an important intermediate in synthesizing a variety of synthetically useful and novel heterocyclic systems, which are often critical in pharmaceuticals (Gouda et al., 2015).
Biological and Pharmacological Research
Insecticidal Potential : Novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, which are structurally related to 2-(3-Cyanophenoxy)acetamide, have shown promising insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in pest control and agricultural research (Rashid et al., 2021).
Anticancer Properties : Acetamide derivatives, including those structurally similar to 2-(3-Cyanophenoxy)acetamide, have been synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Certain compounds in this group have demonstrated comparable activities to standard drugs, indicating their potential in cancer and pain management research (Rani et al., 2016).
Photocatalysis and Photoreactions
Photocatalytic Degradation : The photocatalytic degradation of acetaminophen, a drug structurally related to 2-(3-Cyanophenoxy)acetamide, has been studied using TiO2 nanoparticles. This research informs the degradation processes of similar compounds in environmental contexts and may have implications for waste management and environmental protection (Jallouli et al., 2017).
Astrochemistry and Molecular Dynamics : In astrochemistry, the hydrogen abstraction reaction from acetamide, which is related to 2-(3-Cyanophenoxy)acetamide, has been observed in solid para-hydrogen, indicating potential pathways for complex organic molecule formation in interstellar conditions. This highlights the compound's relevance in astrochemical modeling and understanding chemical processes in space (Haupa et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-cyanophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDXTCTYTQJFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenoxy)acetamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B3372326.png)

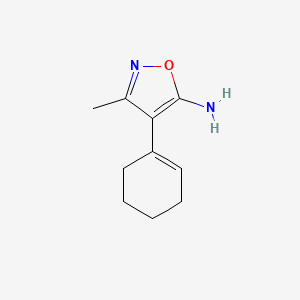
![Acetamide, 2-[(chloroacetyl)amino]-N-methyl-](/img/structure/B3372354.png)


